molecular formula C11H14ClNO B14833489 2-Chloro-6-cyclopropoxy-N,N-dimethylaniline

2-Chloro-6-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14833489
M. Wt: 211.69 g/mol
InChI Key: KNLUJCMJCYXSEI-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropoxy-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a cyclopropoxy group, and a dimethylamino group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:

    Starting Material: The synthesis begins with aniline, which undergoes chlorination to introduce the chloro group at the 2-position.

    Cyclopropoxylation: The next step involves the introduction of the cyclopropoxy group at the 6-position. This can be achieved through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.

    Dimethylation: Finally, the dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-6-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the chloro and cyclopropoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Chloro-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less lipophilic.

    6-Cyclopropoxy-N,N-dimethylaniline: Lacks the chloro group, affecting its reactivity.

    2-Chloro-4-cyclopropoxy-N,N-dimethylaniline: Similar structure but with different substitution pattern.

Uniqueness: 2-Chloro-6-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both chloro and cyclopropoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its activity in biological systems.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-6-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C11H14ClNO/c1-13(2)11-9(12)4-3-5-10(11)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3

InChI Key

KNLUJCMJCYXSEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)OC2CC2

Origin of Product

United States

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